molecular formula C35H53NO3 B12423749 DL-Alpha-tocopherol nicotinate-d9

DL-Alpha-tocopherol nicotinate-d9

Cat. No.: B12423749
M. Wt: 544.9 g/mol
InChI Key: MSCCTZZBYHQMQJ-SUJHKIPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-tocopherol nicotinate-d9 involves the incorporation of deuterium into DL-Alpha-tocopherol nicotinate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: DL-Alpha-tocopherol nicotinate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or other nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .

Scientific Research Applications

DL-Alpha-tocopherol nicotinate-d9 has a wide range of applications in scientific research, including:

Mechanism of Action

DL-Alpha-tocopherol nicotinate-d9 exerts its effects through its antioxidant properties. It protects cell membranes from oxidative damage by scavenging free radicals. The deuterium labeling enhances its stability and allows for precise quantitation in pharmacokinetic studies. The molecular targets include cell membrane lipids and various enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: DL-Alpha-tocopherol nicotinate-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C35H53NO3

Molecular Weight

544.9 g/mol

IUPAC Name

[2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/i5D3,6D3,7D3

InChI Key

MSCCTZZBYHQMQJ-SUJHKIPASA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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